Thiocyanic acid, 4-nitrophenyl ester
Overview
Description
Thiocyanic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C8H6N2O2S. It is also known as 4-nitrophenyl thiocyanate. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a 4-nitrophenyl group. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanic acid, 4-nitrophenyl ester can be synthesized through the reaction of 4-nitrophenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds as follows:
- Dissolve 4-nitrophenol in an appropriate solvent, such as dichloromethane.
- Add thiocyanic acid to the solution.
- Introduce phosphorus oxychloride to the reaction mixture to facilitate the formation of the ester bond.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and thiocyanic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products (e.g., 4-nitrophenyl amine, 4-nitrophenyl alcohol).
Reduction: 4-aminophenyl thiocyanate.
Hydrolysis: 4-nitrophenol and thiocyanic acid.
Scientific Research Applications
Thiocyanic acid, 4-nitrophenyl ester has several scientific research applications:
Biology: It is employed in the modification of biomolecules for labeling and detection purposes.
Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-nitrophenyl ester involves the reactivity of the thiocyanate group and the nitro group. The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These reactions enable the compound to modify other molecules and exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- Thiocyanic acid, 4-methoxyphenyl ester
- Thiocyanic acid, 4-chlorophenyl ester
Uniqueness
Thiocyanic acid, 4-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to other thiocyanic acid esters. The nitro group allows for additional chemical transformations, such as reduction to an amino group, which can be further utilized in synthetic and research applications.
Properties
IUPAC Name |
(4-nitrophenyl) thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYWJUTZURMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175634 | |
Record name | Thiocyanic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-92-0 | |
Record name | Thiocyanic acid, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2137-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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